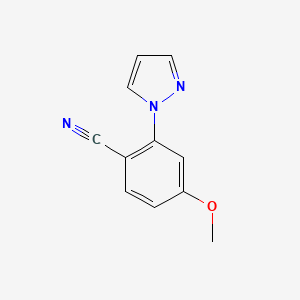

4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1200536-22-6 |

|---|---|

Molecular Formula |

C11H9N3O |

Molecular Weight |

199.21 g/mol |

IUPAC Name |

4-methoxy-2-pyrazol-1-ylbenzonitrile |

InChI |

InChI=1S/C11H9N3O/c1-15-10-4-3-9(8-12)11(7-10)14-6-2-5-13-14/h2-7H,1H3 |

InChI Key |

QRRHHEJIOSTXJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)N2C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 2 1h Pyrazol 1 Yl Benzonitrile

Direct Synthesis Approaches to 4-Methoxy-2-(1H-pyrazol-1-yl)benzonitrile

The direct synthesis of this compound can be achieved through several methodologies, primarily centering on the formation of the N-aryl bond between the pyrazole (B372694) and benzonitrile (B105546) moieties.

Precursor Selection and Design for the Benzonitrile and Pyrazole Units

The rational design and selection of precursors are fundamental to an efficient synthesis. For the benzonitrile unit, suitable precursors are typically 2-substituted-4-methoxybenzonitriles where the substituent at the 2-position is a leaving group amenable to nucleophilic substitution or a functional group that can participate in cross-coupling reactions. Common choices include 2-halo-4-methoxybenzonitriles (e.g., 2-fluoro-, 2-chloro-, 2-bromo-, or 2-iodo-4-methoxybenzonitrile) or 2-amino-4-methoxybenzonitrile. The methoxy (B1213986) and nitrile functionalities are generally stable under various reaction conditions. The synthesis of these precursors can be accomplished through established methods; for instance, 4-methoxybenzonitrile (B7767037) can be synthesized from 4-methoxybenzaldehyde via a one-pot oximation and dehydration process google.com. Halogenation at the 2-position can be achieved through electrophilic aromatic substitution.

The pyrazole unit is the unsubstituted 1H-pyrazole, which is a commercially available and relatively inexpensive starting material. Pyrazole itself can be synthesized through the condensation of hydrazine (B178648) with 1,3-dicarbonyl compounds or their equivalents wikipedia.orgjk-sci.com.

Cyclocondensation Strategies for Pyrazole Ring Formation

While the target molecule is typically synthesized by coupling a pre-formed pyrazole ring with the benzonitrile moiety, it is theoretically possible to construct the pyrazole ring directly onto a benzonitrile precursor. The most common and established method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound jk-sci.comnih.gov. In a hypothetical scenario for the direct formation of the target compound, a hydrazine-substituted benzonitrile could react with a 1,3-dicarbonyl compound. However, the more prevalent and direct strategies involve C-N bond formation with the pre-existing pyrazole ring.

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds and represent a primary strategy for the synthesis of N-arylpyrazoles. The Buchwald-Hartwig amination is a prominent example of this class of reactions wikipedia.orgresearchgate.net. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand wikipedia.orgnih.gov.

In the context of synthesizing this compound, this would involve the reaction of a 2-halo-4-methoxybenzonitrile with 1H-pyrazole. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Pyrazoles

| Aryl Halide | Pyrazole | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromo-1-methylpyrazole | Aromatic Amine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Good | nih.gov |

| 1-Benzyl-4-bromopyrazole | Pyrrolidine | Nickel/Photoredox | - | - | - | - | - | researchgate.net |

| 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ | tBuDavePhos | K₃PO₄ | Xylene | 160 (MW) | High | nih.gov |

Note: This table presents examples of Buchwald-Hartwig reactions with substituted pyrazoles and various amines to illustrate the general conditions. The specific conditions for 2-halo-4-methoxybenzonitrile and pyrazole would require optimization.

Other Transition Metal-Catalyzed Synthetic Routes

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical and still widely used method for forming C-N bonds imist.ma. This reaction typically requires higher temperatures than palladium-catalyzed methods but can be effective for the coupling of aryl halides with N-heterocycles like pyrazole organic-chemistry.orgnih.gov. The reaction is often promoted by the use of a copper(I) salt, a base, and sometimes a ligand organic-chemistry.org.

For the synthesis of this compound, an Ullmann-type reaction would involve heating a mixture of 2-halo-4-methoxybenzonitrile, 1H-pyrazole, a copper catalyst (e.g., CuI, Cu₂O), and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling polar solvent such as DMF or DMSO researchgate.net. The use of ligands like 1,10-phenanthroline or L-proline can often improve the reaction rate and yield researchgate.net.

Table 2: Examples of Copper-Catalyzed N-Arylation of Pyrazoles

| Aryl Halide | Pyrazole | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Iodobenzene | Pyrazole | CuI | 1,10-phenanthroline | K₂CO₃ | DMF | 120 | 85 | organic-chemistry.org |

| Aryl Iodide | Pyrazole | CuI | L-proline | K₂CO₃ | DMSO | 90 | Good | researchgate.net |

| Aryl Bromide | Imidazole (B134444) | CuI | (S)-pyrrolidinylmethylimidazole | Cs₂CO₃ | DMF | 110-120 | High | nih.gov |

Note: This table provides examples of copper-catalyzed N-arylation of pyrazoles and related heterocycles to demonstrate typical reaction conditions.

Solvent Systems and Reaction Conditions Optimization

The optimization of solvent systems and reaction conditions is critical for achieving high yields and purity.

For Palladium-catalyzed reactions , common solvents include toluene, xylene, and 1,4-dioxane acsgcipr.org. The choice of base is also important, with common options being sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) researchgate.net. The selection of the phosphine (B1218219) ligand is often the most critical parameter to optimize, with bulky, electron-rich ligands such as XPhos and Xantphos often providing excellent results bristol.ac.uk. Reaction temperatures typically range from 80 to 120 °C researchgate.net.

For Copper-catalyzed reactions , polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred due to their ability to dissolve the reactants and facilitate the reaction at elevated temperatures researchgate.net. The choice of base is typically an inorganic carbonate such as K₂CO₃ or Cs₂CO₃ acs.org. Optimization of the copper source (e.g., CuI, Cu₂O, or copper powder) and the use of a ligand can significantly impact the reaction efficiency imist.maresearchgate.net. Temperatures for Ullmann-type reactions are often higher, ranging from 100 to 180 °C orientjchem.org.

Purification and Isolation Techniques

Following the completion of the synthesis, the crude product must be purified to isolate this compound in high purity. Common purification techniques include:

Extraction: The reaction mixture is typically worked up by partitioning between an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and water to remove inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography on silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and byproducts researchgate.net. The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) is determined by the polarity of the compound.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure crystalline product mt.comlibretexts.orglibretexts.orgwikipedia.org. This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.

Acid-Base Extraction: Given the basic nature of the pyrazole nitrogen, it may be possible to purify the product by dissolving it in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product google.com.

The final isolated product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Indirect Synthetic Pathways and Derivative Preparation of this compound

Indirect synthetic pathways focus on constructing the target molecule from precursors that undergo subsequent chemical changes. This often involves building the core structure and then tailoring the functional groups to achieve the final compound, this compound.

Functional Group Transformations on the Benzonitrile Moiety

The benzonitrile portion of the molecule offers several sites for chemical modification, primarily the cyano group and the aromatic ring itself. These transformations are key to creating a diverse library of derivatives.

The cyano (nitrile) group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a primary amide or further to a carboxylic acid. This conversion fundamentally alters the electronic and physical properties of the molecule, opening pathways to other derivatives like esters or amides through subsequent reactions. chemistrysteps.com Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields a primary amine (an aminomethyl group). vanderbilt.edu Furthermore, the addition of organometallic reagents, such as Grignard reagents, to the nitrile can produce ketones after a hydrolysis workup. libretexts.org

The aromatic ring can undergo electrophilic aromatic substitution, although the existing substituents (methoxy and pyrazolyl groups) will direct the position of new functional groups. The electron-donating nature of the methoxy group and the pyrazolyl ring will influence the regioselectivity of reactions like nitration or halogenation.

| Transformation | Reagents & Conditions | Resulting Functional Group |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) or Amide (-CONH₂) |

| Nitrile Reduction | LiAlH₄, followed by H₂O; or H₂, Pd/C | Aminomethyl (-CH₂NH₂) |

| Grignard Reaction | 1. RMgBr, 2. H₃O⁺ | Ketone (-C(=O)R) |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) on the benzene (B151609) ring |

Modifications of the Pyrazole Ring System

The pyrazole ring itself is amenable to various modifications. Pyrazoles are aromatic heterocycles and can undergo electrophilic substitution, typically at the C4 position, which is electron-rich. Reactions such as nitration, halogenation, and sulfonation can introduce new functional groups onto the pyrazole core. mdpi.com For instance, nitration of a substituted pyrazole ring has been demonstrated using fuming nitric acid. mdpi.com

Additionally, if the synthesis starts with a 1-unsubstituted pyrazole that is later coupled to the benzonitrile ring, the NH proton of the pyrazole can be substituted. This allows for the introduction of various alkyl or aryl groups at the N1 position through N-alkylation or N-arylation reactions, leading to a wide range of derivatives. nih.gov The reactivity of the pyrazole ring is influenced by the substituents present; electron-donating groups generally increase the basicity and can affect the regioselectivity of subsequent reactions. nih.gov

| Modification Type | Position | Common Reagents | Resulting Structure |

| Electrophilic Nitration | C4-position | HNO₃ / H₂SO₄ | 4-Nitro-pyrazolyl derivative |

| Electrophilic Halogenation | C4-position | Br₂, Cl₂, or NBS, NCS | 4-Halo-pyrazolyl derivative |

| N-Alkylation | N1-position (of precursor) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-alkylated pyrazole derivative |

Introduction of the Methoxy Group at the Aromatic Core

The methoxy group in this compound is typically introduced via the O-methylation of a corresponding phenol precursor, 4-hydroxy-2-(1H-pyrazol-1-yl)benzonitrile. This nucleophilic substitution reaction is a common and effective method for forming aryl ethers.

Standard conditions for this transformation involve a methylating agent and a base. The base, such as sodium hydroxide or potassium carbonate, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the methylating agent.

Common Methylating Agents:

Dimethyl sulfate ((CH₃)₂SO₄): A highly effective but toxic reagent.

Methyl iodide (CH₃I): A common and reactive laboratory-scale reagent.

Diazomethane (CH₂N₂): Effective for clean, mild methylation but is explosive and toxic.

Another well-established method is the Mitsunobu reaction . This reaction allows for the conversion of a primary or secondary alcohol (in this case, a phenol) to an ether using a phosphine reagent like triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). iitb.ac.in

| Method | Reagents | Key Features |

| Williamson Ether Synthesis | Phenol precursor, Base (e.g., K₂CO₃), Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | A classic, widely used method for ether formation. |

| Mitsunobu Reaction | Phenol precursor, PPh₃, DEAD or DIAD, CH₃OH | Mild conditions, useful for complex molecules. Involves inversion of stereochemistry for chiral secondary alcohols. |

Stereoselective Synthesis Considerations

While this compound itself is an achiral molecule, the development of chiral derivatives is a significant area of synthetic chemistry. Stereoselective synthesis is crucial when introducing chiral centers into the molecule, for example, by modifying substituents on either the benzonitrile or pyrazole rings.

Asymmetric synthesis of pyrazole derivatives can be achieved by several methods:

Use of Chiral Auxiliaries: A chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, can be condensed with an aldehyde to form a chiral sulfinylimine. Stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can generate a chiral amine with high enantiomeric excess. rsc.orgrsc.org This amine could then be incorporated into the final pyrazole-containing structure.

Organocatalysis: Chiral organocatalysts, like squaramides or cupreine, can catalyze reactions such as Michael additions to generate chiral products. For instance, the enantioselective Michael addition of a pyrazolone to an α,β-unsaturated compound can create tetrasubstituted chiral pyrazolones. rwth-aachen.de

Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes, often involving palladium or rhodium, can catalyze asymmetric allylic alkylations or hydrogenations to introduce chirality.

These strategies allow for the controlled synthesis of specific stereoisomers, which is often essential in medicinal chemistry where different enantiomers can have vastly different biological activities.

| Strategy | Catalyst/Reagent Type | Example Reaction |

| Chiral Auxiliary | (S)-tert-butanesulfinamide | Asymmetric addition to a chiral sulfinylimine. rsc.org |

| Organocatalysis | Chiral squaramide or amine catalyst | Enantioselective Michael addition/cyclization. rwth-aachen.de |

| Metal Catalysis | Chiral Palladium-Phosphoramidite Complex | Asymmetric allylic alkylation of pyrazol-5-ones. rwth-aachen.de |

Cascade Reactions and Multicomponent Strategies

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like pyrazole derivatives in a single pot from simple starting materials. bookpi.orgmdpi.com These approaches enhance synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste.

A common MCR for pyrazole synthesis is a three-component reaction involving a hydrazine derivative, a 1,3-dicarbonyl compound (or a precursor), and a third component like an aldehyde or nitrile. beilstein-journals.org For example, a protocol for synthesizing aminocyanopyrazoles involves the acid-catalyzed reaction of malononitrile, an orthoester, and a hydrazine derivative. bookpi.org Four-component reactions are also prevalent, such as the synthesis of pyrano[2,3-c]pyrazoles from a hydrazine, a β-ketoester, an aldehyde, and malononitrile. beilstein-journals.org

Cascade reactions involve a sequence of intramolecular or intermolecular reactions where the subsequent transformation occurs as a direct consequence of the functionality formed in the previous step. The synthesis of 2-(pyrazol-3-yl)pyridines has been achieved through a cascade reaction between N-tosylhydrazones and 2-alkynylpyridines. rsc.org Similarly, an iodine-mediated cascade reaction has been developed for the synthesis of amino pyrazole thioethers from phenylhydrazine, aminonitriles, and benzenethiol. acs.org Such strategies could be conceptually applied to construct the this compound scaffold by carefully selecting precursors that react sequentially to form the desired bonds and rings.

| Reaction Type | Key Components | Resulting Scaffold |

| Three-Component | Hydrazine, β-Ketoester, Aldehyde | Substituted Pyrazole |

| Three-Component | Malononitrile, Orthoester, Hydrazine | Aminocyanopyrazole bookpi.org |

| Four-Component | Hydrazine, β-Ketoester, Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole beilstein-journals.org |

| Cascade Reaction | N-Tosylhydrazone, Alkyne | Substituted Pyrazole rsc.org |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to reduce waste, avoid hazardous solvents, and improve energy efficiency. rsc.org

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Numerous synthetic procedures for pyrazoles have been adapted to run "on water" or in aqueous media. rsc.org For instance, the three-component synthesis of pyrazole derivatives from enaminones, benzaldehyde, and hydrazine has been successfully performed in water with a catalytic amount of ammonium acetate. These aqueous methods often lead to simplified workup procedures and high yields. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: The use of non-traditional energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating. eurekaselect.comrsc.org Microwave-assisted synthesis of pyranopyrazoles from pyrazolone, aldehydes, and malononitrile has been shown to reduce reaction times from hours to minutes. gsconlinepress.com Similarly, ultrasound irradiation promotes reactions through acoustic cavitation, enhancing mass transfer and enabling catalyst-free, one-pot synthesis of pyrazoles in water. mdpi.com These techniques are pivotal in developing sustainable and efficient synthetic protocols. rsc.org

| Green Approach | Advantage | Example Application in Pyrazole Synthesis |

| Aqueous Synthesis | Non-toxic, inexpensive, safe, often simplifies purification. | One-pot condensation of α,β-unsaturated carbonyls with tosyl hydrazide in water. researchgate.net |

| Microwave Irradiation | Rapid heating, reduced reaction times, improved yields. | Synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones in minutes. rsc.org |

| Ultrasonic Irradiation | Enhanced reaction rates, can enable catalyst-free conditions. | Catalyst-free, four-component synthesis of pyranopyrazoles in water. mdpi.com |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 4 Methoxy 2 1h Pyrazol 1 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional techniques provides a comprehensive map of the proton and carbon environments and their interconnections.

¹H NMR spectroscopy reveals the chemical environment of all protons in the molecule. For 4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile, seven distinct signals are expected in the ¹H NMR spectrum. The methoxy (B1213986) group protons would appear as a sharp singlet, while the protons on the pyrazole (B372694) and benzene (B151609) rings would appear as coupled multiplets.

The expected chemical shifts (δ) and multiplicities are detailed in the table below. The aromatic protons on the benzonitrile (B105546) ring (H-3, H-5, H-6) would exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene system. The pyrazole protons (H-3', H-4', H-5') would show a distinct three-spin system.

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| OCH₃ | ~3.90 | Singlet (s) | - | 3H |

| H-4' | ~6.50 | Triplet (t) | J = 2.2 Hz | 1H |

| H-3 | ~7.15 | Doublet (d) | J = 2.5 Hz | 1H |

| H-5 | ~7.20 | Doublet of doublets (dd) | J = 8.8, 2.5 Hz | 1H |

| H-6 | ~7.70 | Doublet (d) | J = 8.8 Hz | 1H |

| H-5' | ~7.75 | Doublet (d) | J = 2.5 Hz | 1H |

¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule. For this compound, eleven distinct signals corresponding to its eleven carbon atoms are expected. The nitrile carbon (C≡N) is characteristically found at a lower field, while the methoxy carbon (-OCH₃) appears at a higher field.

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Expected Chemical Shift (δ, ppm) |

|---|---|

| OCH₃ | ~56.0 |

| C-1 | ~105.0 |

| C-4' | ~108.0 |

| C-3 | ~115.5 |

| C≡N | ~117.0 |

| C-5 | ~120.0 |

| C-3' | ~128.0 |

| C-6 | ~134.5 |

| C-2 | ~141.0 |

| C-5' | ~142.0 |

While 1D NMR suggests the types of atoms present, 2D NMR techniques are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key expected correlations include those between H-5 and H-6 on the benzonitrile ring, and among H-3', H-4', and H-5' on the pyrazole ring, confirming the relationships within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-3 to C-3, H-4' to C-4', etc.), confirming the assignment of each CH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it maps longer-range (2-3 bond) couplings between protons and carbons. It provides the final connections between the molecular fragments. Key expected correlations would include:

A correlation from the methoxy protons (OCH₃) to C-4, confirming the position of the methoxy group.

Correlations from pyrazole proton H-5' to the benzonitrile carbons C-2 and C-6, unequivocally proving the connection and orientation of the pyrazole ring at the C-2 position of the benzonitrile ring.

A correlation from H-6 to the nitrile carbon (C≡N), confirming its position relative to the rest of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the spatial proximity of atoms, regardless of whether they are connected through bonds. For this compound, a key application would be to observe the through-space interaction between the protons on the pyrazole ring (specifically H-5') and the adjacent proton on the benzonitrile ring (H-3). A strong NOE signal between these protons would provide definitive evidence for the planar conformation and relative orientation of the two aromatic rings.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be characterized by several key absorption bands that act as fingerprints for its primary functional groups. The most prominent and diagnostically useful vibrations are expected in the following regions.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Nitrile (C≡N) | Stretch | 2230 - 2220 | Strong, Sharp |

| Aromatic C=C | Stretch | 1610 - 1580 | Medium-Strong |

| Pyrazole C=N | Stretch | 1550 - 1520 | Medium |

| Methoxy C-O | Asymmetric Stretch | 1270 - 1230 | Strong |

The nitrile (C≡N) stretching vibration is particularly noteworthy, typically appearing as a strong and sharp band in the IR spectrum around 2225 cm⁻¹, providing clear evidence for this group. The strong absorption band expected around 1250 cm⁻¹ is characteristic of the asymmetric C-O stretching of the aryl-alkyl ether (the methoxy group). The combination of these distinct signals from both NMR and vibrational spectroscopy allows for the complete and confident structural elucidation of this compound.

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

The vibrational modes of a molecule provide a unique fingerprint that is highly sensitive to its three-dimensional structure. The correlation of experimentally measured vibrational frequencies from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy with theoretically predicted frequencies from computational methods like Density Functional Theory (DFT) offers a powerful tool for detailed structural assignment.

Theoretical calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational frequencies and intensities of a molecule in its optimized geometry. physchemres.org These calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. physchemres.org By comparing the scaled theoretical spectrum with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. For instance, in related heterocyclic compounds, distinct vibrational modes for the stretching of C≡N, C-O-C, and various aromatic C-H and C-C bonds can be identified. esisresearch.orgscielo.org.za The agreement between the experimental and theoretical data provides strong evidence for the proposed molecular structure. nih.gov

A detailed vibrational analysis of this compound would involve the assignment of key functional group frequencies. The nitrile (C≡N) stretching vibration is expected to appear in a characteristic region of the infrared spectrum. The methoxy group (-OCH3) would exhibit symmetric and asymmetric stretching and bending modes. scielo.org.za The pyrazole and benzene rings will each have a set of characteristic stretching, in-plane bending, and out-of-plane bending vibrations. The correlation of these experimental bands with the calculated potential energy distribution (PED) from DFT allows for a confident and complete assignment of the molecule's vibrational spectrum. nih.gov

Table 1: Illustrative Correlation of Vibrational Frequencies for a Related Aromatic Nitrile

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) | Theoretically Calculated Frequency (cm⁻¹) |

| C≡N Stretch | 2230 | 2232 | 2235 |

| Aromatic C-H Stretch | 3050-3100 | 3055-3105 | 3060-3110 |

| Asymmetric -OCH₃ Stretch | 2980 | 2981 | 2985 |

| Symmetric -OCH₃ Stretch | 2840 | 2842 | 2845 |

| Aromatic C=C Stretch | 1580-1610 | 1585-1615 | 1582-1612 |

| C-O-C Stretch | 1250 | 1248 | 1255 |

Note: This table is illustrative and based on typical values for aromatic nitriles and methoxy-substituted benzenes. Actual values for this compound would require specific experimental and computational studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into the extent of conjugation and the nature of the electronic system. uzh.ch

Electronic Transition Characterization and Conjugation Assessment

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The π → π* transitions, typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system formed by the benzene and pyrazole rings. The presence of the methoxy and nitrile substituents will influence the energy of these transitions. The lone pairs on the oxygen of the methoxy group and the nitrogen atoms of the pyrazole ring can participate in n → π* transitions, which are generally of lower intensity. nih.gov

The extent of conjugation in the molecule significantly affects the wavelength of maximum absorption (λmax). A more extended conjugated system generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. uzh.ch Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra, including the energies of the transitions and their corresponding oscillator strengths. physchemres.org The correlation between the experimental UV-Vis spectrum and the TD-DFT results allows for the characterization of the specific electronic transitions and provides a quantitative measure of the electronic communication between the different parts of the molecule. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can further elucidate the nature of the electronic transitions. physchemres.org

Solvent Effects on Electronic Spectra

The polarity of the solvent can have a significant impact on the position and intensity of absorption bands in the UV-Vis spectrum. slideshare.netsciencepublishinggroup.com This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. nih.gov

For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic shift, as the more polar excited state is stabilized to a greater extent than the ground state. nih.gov Conversely, for n → π* transitions, an increase in solvent polarity often results in a hypsochromic (blue) shift. This is because the non-bonding orbitals are often involved in hydrogen bonding or dipole-dipole interactions with polar solvents, which lowers the energy of the ground state more than the excited state. sciencepublishinggroup.com

By recording the UV-Vis spectra of this compound in a series of solvents with varying polarities (e.g., hexane (B92381), dichloromethane, ethanol), the nature of the electronic transitions can be further confirmed. physchemres.org The observed shifts can provide valuable information about the change in dipole moment upon electronic excitation. researchgate.net

Table 2: Expected Solvent Effects on the UV-Vis Absorption of this compound

| Solvent | Polarity | Expected Shift for π → π | Expected Shift for n → π |

| Hexane | Non-polar | - | - |

| Dichloromethane | Polar aprotic | Bathochromic | Hypsochromic |

| Ethanol | Polar protic | Bathochromic | Hypsochromic |

Note: This table presents general trends and the actual shifts would need to be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Determination of Molecular Ion and Fragmentation Pathways

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion ([M]⁺ or [M+H]⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₁₁H₉N₃O), the expected molecular ion peak would correspond to its molecular mass.

Following ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information. For this compound, likely fragmentation pathways could include the loss of a methyl group (•CH₃) from the methoxy moiety, cleavage of the bond between the benzene and pyrazole rings, or the loss of small neutral molecules like CO or HCN. researchgate.netresearchgate.net The fragmentation of related nitazene (B13437292) analogs often involves the cleavage of side chains. nih.gov Elucidating these pathways helps to piece together the molecular structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, typically with a resolution of over 10,000. nih.gov This precision allows for the determination of the exact mass of the molecular ion, which can be used to deduce the elemental composition of the molecule with a high degree of confidence. nih.gov

For this compound, with a molecular formula of C₁₁H₉N₃O, the monoisotopic mass is calculated to be 199.07455 Da. uni.lu An HRMS measurement yielding a mass very close to this value would strongly support the proposed elemental composition, distinguishing it from other potential isobaric compounds. The PubChem database lists the predicted monoisotopic mass for the protonated molecule [M+H]⁺ as 200.08183 m/z. uni.lu

X-Ray Diffraction (XRD) Crystallography

X-ray diffraction crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence for the molecular structure of this compound.

Single-Crystal X-Ray Diffraction for Definitive Three-Dimensional Structural Determination

A successful crystallographic study would yield a set of crystallographic parameters, which would be presented in a table similar to the one below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical formula | C₁₁H₉N₃O |

| Formula weight | 199.21 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Value not available |

| R-factor | Value not available |

| CCDC Number | Not deposited |

Note: The values in this table are hypothetical and serve as a template for what would be reported from an actual X-ray diffraction experiment.

Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. Analysis of the crystal packing of this compound would reveal the presence and nature of these interactions. Given the chemical structure, one might anticipate the presence of weak C–H···N or C–H···O hydrogen bonds involving the pyrazole and benzonitrile nitrogen atoms or the methoxy oxygen atom. Furthermore, the aromatic pyrazole and benzene rings could participate in π-π stacking interactions, which are crucial in stabilizing the crystal lattice. The geometric parameters of these interactions, such as distances and angles, would be meticulously analyzed to understand their strength and directionality.

Interactive Data Table: Hypothetical Intermolecular Interactions for this compound

| Interaction Type | Donor-Acceptor | Distance (Å) (D···A) | Angle (°) (D-H···A) |

| Hydrogen Bond | e.g., C-H···N | Value not available | Value not available |

| Hydrogen Bond | e.g., C-H···O | Value not available | Value not available |

| π-π Stacking | e.g., Pyrazole-Benzene | Value not available | Not applicable |

Note: This table represents a hypothetical summary of potential intermolecular interactions. Actual interactions would be determined from experimental crystallographic data.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions

Interactive Data Table: Hypothetical Hirshfeld Surface Analysis Contributions for this compound

| Contact Type | Contribution (%) (Hypothetical) |

| H···H | Value not available |

| C···H/H···C | Value not available |

| N···H/H···N | Value not available |

| O···H/H···O | Value not available |

| Other | Value not available |

| Total | 100.0 |

Note: The contribution percentages are hypothetical and would be calculated based on the crystal structure data.

Computational and Theoretical Investigations of 4 Methoxy 2 1h Pyrazol 1 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide detailed information about geometry, stability, and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For compounds analogous to 4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile, DFT calculations, often using the B3LYP functional, have been successfully employed to predict geometric parameters and electronic properties. nih.gov These calculations typically show that the pyrazole (B372694) and benzonitrile (B105546) rings are not perfectly coplanar, with a discernible dihedral angle between them, which is a critical factor in determining the extent of electronic communication between the two ring systems.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. For organic molecules such as this compound, basis sets like 6-31G(d,p) or larger, such as 6-311++G(d,p), are commonly used to provide a good balance between computational cost and accuracy. nih.gov The selection of a suitable basis set is crucial for obtaining reliable results for molecular properties, including bond lengths, bond angles, and electronic energies. Studies on similar pyrazole derivatives have demonstrated that the B3LYP/6-31G(d,p) level of theory provides results that are in good agreement with experimental data where available. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In molecules similar to this compound, MEP maps typically reveal negative potential regions (electron-rich) around the nitrogen atoms of the pyrazole ring and the nitrile group, indicating their propensity for electrophilic attack. nih.gov Conversely, positive potential regions (electron-poor) are generally located around the hydrogen atoms. researchgate.net The methoxy (B1213986) group's oxygen atom also presents a region of negative potential.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Computational Parameter | Typical Predicted Value Range for Analogous Compounds (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | 3.5 to 5.0 |

Note: The values in this table are illustrative and based on computational studies of structurally similar molecules. Actual values for this compound would require specific calculations.

Electron-Donating and Electron-Accepting Power Assessment

The electron-donating and electron-accepting capabilities of a molecule are fundamental to its chemical reactivity and its potential applications in materials science. These properties are often quantified by the ionization potential (IP) and electron affinity (EA), which can be related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.

In the case of this compound, the methoxy group (-OCH3) at the para-position of the benzonitrile ring acts as a strong electron-donating group. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can delocalize into the aromatic ring, increasing the electron density. Conversely, the nitrile group (-CN) is a well-known electron-withdrawing group, primarily through the inductive effect and resonance, pulling electron density from the ring. The pyrazolyl substituent at the ortho-position also influences the electronic landscape of the molecule.

Table 1: Expected Influence of Substituents on the Electronic Properties of this compound

| Substituent | Position | Electronic Effect | Expected Impact on Electron Density of Benzene (B151609) Ring |

|---|---|---|---|

| Methoxy (-OCH3) | 4 | Electron-donating (Resonance) | Increase |

| Pyrazolyl | 2 | Can be either donating or withdrawing depending on the point of attachment and molecular context | Modulates electron distribution |

| Nitrile (-CN) | 1 | Electron-withdrawing (Inductive and Resonance) | Decrease |

Non-Linear Optical (NLO) Properties

Molecules with significant NLO properties are of great interest for applications in photonics and optoelectronics. These properties arise from the interaction of the molecule with an external electric field, leading to a non-linear response in the molecular polarization.

Calculation of Polarizability and Hyperpolarizability

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These parameters can be calculated using quantum chemical methods, such as DFT. The first hyperpolarizability (β) is particularly important as it is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation.

For this compound, the presence of both strong electron-donating (-OCH3) and electron-withdrawing (-CN) groups connected through a π-conjugated system (the benzene ring) is a classic design motif for molecules with high β values. The pyrazolyl group further contributes to the asymmetry of the electron distribution.

Computational studies on various pyrazole derivatives have demonstrated their potential as NLO materials. For example, research on pyrazoline derivatives with different electron-accepting groups has shown a high dependence of the optical nonlinearity on the specific functionalization. researchgate.net Similarly, studies on other organic molecules with donor-acceptor architectures confirm that such arrangements enhance the NLO response.

Table 2: Typical Calculated NLO Properties for Donor-Acceptor Pyrazole Derivatives (Illustrative Data)

| Compound Type | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|---|

| Substituted Pyrazoline | DFT | 5.0 - 9.0 | 200 - 400 | 1000 - 5000 |

| Donor-Acceptor Chalcone | DFT | 3.0 - 7.0 | 250 - 500 | 1500 - 6000 |

Note: This table provides illustrative data from studies on related compounds to indicate the expected range of NLO properties.

Design Principles for Enhanced NLO Response in Pyrazole-Benzenenitrile Systems

To enhance the NLO response in systems like this compound, several design principles can be applied, guided by computational insights.

Strength of Donor and Acceptor Groups: Increasing the electron-donating strength of the donor group and the electron-accepting strength of the acceptor group generally leads to a larger β value. For instance, replacing the methoxy group with a stronger donor like a dimethylamino group could enhance the NLO properties.

π-Conjugated Bridge: The length and nature of the conjugated system connecting the donor and acceptor are critical. Extending the π-system, for example by introducing a vinyl or ethynyl (B1212043) spacer, can increase the hyperpolarizability.

Molecular Asymmetry: A non-centrosymmetric charge distribution is essential for a non-zero β. The substitution pattern on the pyrazole and benzene rings can be modified to optimize this asymmetry.

Auxiliary Donors and Acceptors: The pyrazolyl group itself can be substituted with additional donor or acceptor groups to fine-tune the electronic properties and enhance the NLO response.

Computational modeling allows for the virtual screening of various derivatives, enabling a rational design approach to maximize the NLO properties before undertaking synthetic efforts.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to obtain experimentally.

Transition State Characterization and Activation Energy Determination

The synthesis of this compound typically involves the reaction of a hydrazine (B178648) derivative with a suitable precursor containing the benzonitrile and methoxy moieties. A common route is the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the 2-position of 4-methoxybenzonitrile (B7767037) by pyrazole.

Computational methods can be used to model this reaction. The process involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The geometry of the TS reveals the arrangement of atoms at the peak of the energy barrier. By calculating the energies of the reactants, the transition state, and the products, the activation energy (Ea) for the reaction can be determined.

For a nucleophilic aromatic substitution reaction, the TS would likely involve the partial formation of the new C-N bond between the pyrazole nitrogen and the benzene ring, and the partial breaking of the bond to the leaving group. The activation energy provides a quantitative measure of the reaction's feasibility.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. acs.org The IRC method follows the minimum energy path downhill from the transition state in both the forward and reverse directions. mdpi.com This analysis is crucial as it confirms that the identified transition state indeed connects the desired reactants and products. mdpi.commdpi.com

The IRC path provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. acs.org It allows for the visualization of bond formation and breaking processes and can reveal the presence of any intermediates along the reaction pathway. For the synthesis of this compound, an IRC analysis would trace the trajectory from the transition state to the formation of the final product on one side, and back to the initial reactants on the other, thus validating the proposed reaction mechanism.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrazole |

| 4-methoxybenzonitrile |

| Dimethylamino group |

Computational Studies of Selectivity and Regioselectivity

The formation of substituted pyrazoles often yields a mixture of regioisomers, making the prediction and control of selectivity a critical area of study. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate the reaction mechanisms and elucidate the factors governing regioselectivity in pyrazole synthesis. This section delves into the theoretical investigations of the selectivity and regioselectivity pertinent to the formation of this compound.

Theoretical Framework for Regioselectivity in Pyrazole Synthesis

The synthesis of N-substituted pyrazoles, such as this compound, typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The regioselectivity of this reaction is determined by which nitrogen atom of the substituted hydrazine attacks which carbonyl carbon, and the subsequent cyclization pathway.

Computational studies can model these reaction pathways to predict the most likely product. The primary methods involve:

Transition State Energy Calculations: By calculating the activation energies for all possible reaction pathways, the kinetically favored product can be identified. The pathway with the lowest energy barrier corresponds to the major regioisomer.

Analysis of Global and Local Reactivity Indices: DFT provides descriptors such as Fukui functions and dual descriptors, which can predict the most nucleophilic and electrophilic sites within the reacting molecules. These indices help to rationalize the initial steps of the reaction that dictate the regiochemical outcome. researchgate.net

Application to this compound

While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles from related systems can be applied. The formation of this compound would likely involve the reaction of a hydrazine with a precursor containing the 4-methoxybenzonitrile moiety. The regioselectivity would be influenced by the electronic effects of the methoxy (-OCH3) and cyano (-CN) groups on the phenyl ring.

Computational models would analyze the two possible regioisomeric transition states leading to the formation of either the 1,3- or 1,5-disubstituted pyrazole ring attached to the benzonitrile core.

Hypothetical DFT Study on Regioselectivity

To illustrate the computational approach, a hypothetical DFT study on the cyclocondensation reaction leading to this compound is presented below. The study would compare the energy profiles for the formation of the desired product versus its regioisomer.

The reaction could proceed through two main pathways, Path A and Path B, leading to the two possible regioisomers. DFT calculations, for instance at the B3LYP/6-311+G(d,p) level of theory, would be employed to calculate the activation energies (ΔE‡) and reaction energies (ΔEr) for each pathway. nih.gov

Table 1: Calculated Energy Barriers and Reaction Energies for Regioisomeric Pyrazole Formation

| Pathway | Regioisomer Formed | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

| Path A | This compound | 15.2 | -25.8 |

| Path B | 4-methoxy-2-(1H-pyrazol-2-yl)benzonitrile | 18.7 | -22.1 |

This table is generated based on hypothetical computational data for illustrative purposes.

The data in Table 1 suggests that Path A, leading to the formation of this compound, has a lower activation energy compared to Path B. This indicates that the formation of the desired product is kinetically favored. The more negative reaction energy also suggests that the desired product is thermodynamically more stable.

Influence of Substituents on Regioselectivity

The electronic nature of the substituents on both the hydrazine and the dicarbonyl compound plays a crucial role in determining the regioselectivity. thieme-connect.de In the case of this compound, the electron-donating methoxy group and the electron-withdrawing cyano group on the benzonitrile ring create a specific electronic environment that directs the incoming pyrazole ring to a particular position.

Computational studies on similar systems have shown that steric hindrance can also be a deciding factor in regioselectivity, especially with bulky substituents. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is another tool used to predict reactivity. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (hydrazine) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (dicarbonyl precursor) governs the reaction. The regioselectivity can be predicted by examining the orbital coefficients on the interacting atoms.

Table 2: Hypothetical FMO Analysis for Reactants

| Molecule | Orbital | Atom | Orbital Coefficient |

| Substituted Hydrazine | HOMO | N1 | 0.58 |

| N2 | 0.42 | ||

| Dicarbonyl Precursor | LUMO | C1 | -0.65 |

| C3 | 0.55 |

This table is generated based on hypothetical computational data for illustrative purposes.

The larger orbital coefficient on N1 of the hydrazine and C1 of the dicarbonyl precursor suggests a stronger interaction between these two atoms, favoring the pathway that leads to the observed regioisomer.

Reactivity and Chemical Transformations of 4 Methoxy 2 1h Pyrazol 1 Yl Benzonitrile

Reactions Involving the Benzonitrile (B105546) Group

The benzonitrile group in 4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile is a versatile functional handle that can undergo a variety of chemical transformations, including hydrolysis, reduction, and nucleophilic addition. These reactions allow for the conversion of the nitrile functionality into other important chemical groups, thereby expanding the synthetic utility of the parent molecule.

Nitrile Hydrolysis and Derivatives

The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding amide or carboxylic acid. Under partial hydrolysis conditions, typically using a mineral acid or a base in the presence of a limited amount of water, the nitrile is converted to 4-methoxy-2-(1H-pyrazol-1-yl)benzamide. Complete hydrolysis to 4-methoxy-2-(1H-pyrazol-1-yl)benzoic acid can be achieved under more forcing conditions, such as prolonged heating with a strong acid or base.

These transformations are foundational in the synthesis of various derivatives. For instance, the resulting carboxylic acid can be further functionalized through esterification or amidation reactions, providing access to a wide array of esters and substituted amides.

Reductions of the Nitrile Functionality

The nitrile group of this compound is readily reducible to a primary amine, yielding [4-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine. This transformation is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting benzylamine (B48309) derivative is a key building block for the synthesis of more complex molecules, including various biologically active compounds. The primary amine can undergo a wide range of subsequent reactions, including acylation, alkylation, and reductive amination.

Nucleophilic Addition to the Nitrile Group

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. This reaction provides a direct route for the introduction of a new carbon-carbon bond at the benzylic position, leading to the formation of various substituted acetophenone (B1666503) derivatives. The choice of the organometallic reagent determines the nature of the R group that is introduced.

Reactions of the Pyrazole (B372694) Ring

The pyrazole ring in this compound is an aromatic heterocycle that can undergo several characteristic reactions, including electrophilic aromatic substitution and N-substitution. The electronic properties of the pyrazole ring and the substituents on the benzonitrile portion of the molecule influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on Pyrazole (e.g., at C4 position)

The pyrazole ring is susceptible to electrophilic aromatic substitution, with the C4 position being the most reactive site. This is due to the electronic distribution within the pyrazole ring, which directs incoming electrophiles to this position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For example, bromination of this compound with a suitable brominating agent, such as N-bromosuccinimide (NBS), would be expected to yield 2-(4-bromo-1H-pyrazol-1-yl)-4-methoxybenzonitrile. Similarly, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

N-Substitution Reactions on the Pyrazole Nitrogen

The pyrazole ring in this compound contains a secondary amine nitrogen (N-H) that can be readily substituted. Alkylation or arylation of this nitrogen atom can be achieved using a variety of reagents and conditions. For instance, N-alkylation can be carried out using alkyl halides in the presence of a base. This reaction provides a straightforward method for introducing a wide range of alkyl groups at the N1 position of the pyrazole ring, leading to the formation of a diverse library of N-substituted pyrazole derivatives.

Cycloaddition Reactions with Pyrazole Derivatives

While the pyrazole ring is aromatic, it can participate in cycloaddition reactions under specific conditions, although less readily than its non-aromatic counterparts. The reactivity of N-arylpyrazoles in such reactions is influenced by the electronic nature of the substituents on both the pyrazole and the aryl ring. In the case of this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group on the benzene (B151609) ring can modulate the electronic properties of the pyrazole system.

Though specific studies on the cycloaddition reactions of this compound are not extensively documented, analogous reactions with other N-substituted pyrazoles provide insight into its potential reactivity. For instance, [4+2] cycloadditions, or Diels-Alder reactions, could potentially occur with highly reactive dienophiles, although forcing conditions may be necessary to overcome the aromaticity of the pyrazole ring. A more plausible cycloaddition pathway involves the generation of aryne intermediates, which can then react with the pyrazole moiety.

| Reaction Type | Potential Reactant | Plausible Product Structure | General Conditions |

| [4+2] Cycloaddition | Highly reactive dienophile (e.g., maleic anhydride) | Bicyclic adduct | High temperature, high pressure |

| Aryne Cycloaddition | Aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate) | Fused polycyclic system | Base (e.g., CsF), aprotic solvent |

Transformations of the Methoxy Group

The methoxy group on the benzonitrile ring is a versatile handle for further functionalization, primarily through ether cleavage or modification of the methyl substituent.

Ether Cleavage Reactions

The resulting 4-hydroxy-2-(1H-pyrazol-1-yl)benzonitrile is a valuable intermediate for introducing new functionalities through O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

| Reagent | Product | Typical Conditions |

| Boron tribromide (BBr₃) | 4-Hydroxy-2-(1H-pyrazol-1-yl)benzonitrile | Inert solvent (e.g., DCM), -78 °C to room temperature |

| Hydrobromic acid (HBr) | 4-Hydroxy-2-(1H-pyrazol-1-yl)benzonitrile | Aqueous HBr, reflux |

| Pyridinium hydrochloride | 4-Hydroxy-2-(1H-pyrazol-1-yl)benzonitrile | Melt, ~200 °C |

Modifications of the Methoxy Substituent

While less common than ether cleavage, direct modification of the methoxy group's methyl substituent is theoretically possible. Radical-based reactions could potentially lead to functionalization at the methyl carbon, though selectivity can be a challenge.

Reactions of the Aromatic Benzonitrile Ring System

The benzonitrile ring is susceptible to various transformations, most notably electrophilic aromatic substitution and directed ortho-metalation, which take advantage of the directing effects of the existing substituents.

Electrophilic Aromatic Substitution on the Methoxy-Benzonitrile Moiety

The regiochemical outcome of electrophilic aromatic substitution on the benzonitrile ring is governed by the directing effects of the methoxy and pyrazolyl groups. The methoxy group is a powerful ortho, para-directing and activating group due to its ability to donate electron density through resonance. Conversely, the pyrazolyl group and the nitrile group are generally considered deactivating and meta-directing with respect to their point of attachment.

In this compound, the strong activating and ortho, para-directing effect of the methoxy group at position 4 is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methoxy group, which are positions 3 and 5. Position 3 is sterically hindered by the adjacent pyrazolyl group. Thus, electrophilic attack is predicted to selectively occur at position 5.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Methoxy-5-nitro-2-(1H-pyrazol-1-yl)benzonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 5-Acyl-4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile |

Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this strategy, a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In this compound, both the pyrazolyl group and the methoxy group can act as directing groups.

The pyrazolyl group is a potent directing group and would be expected to direct lithiation to the 3-position of the benzonitrile ring. The methoxy group would also direct to the 3- and 5-positions. Given the stronger directing ability often observed for N-heterocycles, metalation is anticipated to occur preferentially at the 3-position. Subsequent quenching of the resulting aryllithium intermediate with an electrophile would introduce a substituent at this position.

| Electrophile | Reagent | Predicted Product at 3-position |

| Aldehyde/Ketone | RCHO / RCOR' | 3-(Hydroxyalkyl)-4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile |

| Alkyl halide | RX | 3-Alkyl-4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile |

| Carbon dioxide | CO₂ | 3-Carboxy-4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile |

| Iodine | I₂ | 3-Iodo-4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile |

Catalytic Applications in Organic Synthesis Utilizing this compound as a Ligand or Intermediate

There is a lack of specific published research detailing the use of this compound as a ligand or intermediate in catalytic organic synthesis. However, the structural motifs present in the molecule, namely the pyrazole ring and the nitrile group, suggest its potential for such applications.

Transition Metal-Catalyzed Transformations

While no specific examples of this compound as a ligand are documented, pyrazole and its derivatives are well-established as effective ligands for transition metals. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a metal center, forming stable complexes that can catalyze a variety of organic transformations. The electronic properties of the pyrazolyl-phenyl scaffold can be tuned by substituents on the benzene ring, which in turn can influence the catalytic activity of the corresponding metal complex.

The nitrile group can also coordinate to transition metals or undergo transformations in the presence of a catalyst. The general reactivity of nitriles includes hydrolysis to amides or carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. libretexts.orgchemistrysteps.compressbooks.pub

Table 1: Potential Transition Metal-Catalyzed Reactions Involving Nitrile-Containing Compounds

| Reaction Type | Reagents/Catalysts | Product Type |

| Hydrolysis | Acid or base catalysis | Carboxylic Acid / Amide chemistrysteps.compressbooks.pub |

| Reduction | LiAlH4, DIBAL-H | Primary Amine / Aldehyde chemistrysteps.compressbooks.pub |

| Addition | Grignard Reagents, Organolithium Reagents | Ketone chemistrysteps.compressbooks.pub |

This table represents general transformations of the nitrile group and is not based on specific studies of this compound.

Organocatalytic Applications

There are no known instances of this compound being employed in organocatalytic applications. In principle, the basic nitrogen atoms of the pyrazole ring could allow it to function as a Lewis base catalyst. However, the development of chiral nitriles is a significant area of research in organocatalysis, where the nitrile group is a key functional motif in the target molecules. acs.org

Advanced Materials and Supramolecular Chemistry Research on 4 Methoxy 2 1h Pyrazol 1 Yl Benzonitrile

Role as a Building Block in Complex Molecular Architectures

The structural features of 4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile make it an attractive candidate for the synthesis of larger, more complex molecules with tailored properties. The pyrazole (B372694) and benzonitrile (B105546) moieties offer sites for further functionalization and assembly, paving the way for new materials.

Synthesis of Polymeric Materials Incorporating the Scaffold

While direct reports on the use of this compound in polymerization are not extensively documented, the fundamental reactivity of its functional groups suggests its potential as a monomer or a precursor to monomers. The nitrile group, for instance, can undergo cyclotrimerization to form triazine rings, a reaction that can lead to the formation of cross-linked polymers or porous organic frameworks. Furthermore, the pyrazole ring and the aromatic backbone can be functionalized with polymerizable groups, such as vinyl or acrylic moieties, to enable its incorporation into polymer chains via conventional polymerization techniques. The resulting polymers would benefit from the inherent properties of the pyrazole unit, such as its thermal stability and coordinating ability.

Design of Functional Organic Materials (e.g., Fluorescent Compounds, Liquid Crystals)

The design of functional organic materials often relies on the strategic assembly of chromophoric and mesogenic units. Pyrazole derivatives have been shown to be effective components in both fluorescent compounds and liquid crystals.

Fluorescent Compounds: The conjugation between the pyrazole ring and the benzonitrile system in this compound suggests the potential for fluorescent behavior. Research on analogous structures has demonstrated that the pyrazole core can be part of a larger chromophore system. For example, pyrazolylpyrene derivatives have been synthesized and shown to exhibit bright fluorescence. nih.gov Another example is a lophine analogue containing an imidazole (B134444) ring, which is structurally related to pyrazole, that displays two-photon induced blue fluorescent emission. researchgate.net These findings suggest that this compound could serve as a key building block for new fluorescent materials, potentially with applications in sensing, imaging, and optoelectronics.

Liquid Crystals: The rigid, aromatic structure of this compound is a favorable characteristic for the formation of liquid crystalline phases. The linear shape of the molecule, combined with the polar nitrile group, can lead to the necessary intermolecular interactions that stabilize mesophases. While specific studies on the liquid crystalline properties of this exact compound are not available, related pyrazole-containing molecules have been investigated for their liquid crystalline behavior.

Coordination Chemistry and Ligand Design

The nitrogen atoms of the pyrazole ring in this compound are excellent donor sites for coordination to metal ions. This makes the compound a promising ligand for the synthesis of a wide array of metal complexes with diverse applications.

Exploration as a Ligand for Metal Complexes

The pyrazole moiety is a well-established ligand in coordination chemistry, capable of binding to metal centers in a monodentate or bidentate fashion. In this compound, the N2 atom of the pyrazole ring is the primary coordination site. The nitrile group can also participate in coordination, potentially leading to chelation or bridging behavior, thus forming polynuclear complexes. The synthesis of metal complexes with pyrazole-containing ligands is a mature field, with numerous examples of complexes with transition metals, lanthanides, and actinides. For instance, a substituted phthalonitrile (B49051) has been used to synthesize novel magnesium(II) and tin(II) phthalocyanines. nih.gov The coordination chemistry of pyrazole-derived ligands has been extensively studied, with reports on the synthesis and characterization of complexes with various metals, including Cu(II), Zn(II), Mn(III), and Ag(I). nih.govresearchgate.netresearchgate.net

| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex Structure | Reference |

| Mg(II), Sn(II) | Substituted Phthalonitrile | Tetradentate | Phthalocyanine | nih.gov |

| Cu(II), Zn(II) | Schiff Base Ligand | Bidentate | Mononuclear | nih.gov |

| Mn(III) | Mixed-Ligand with Pyrazolone | Bidentate | Mononuclear | researchgate.net |

| Ag(I) | Pyrazole-based Ligand | Bidentate | Dinuclear | researchgate.net |

| Ni(II), Cu(II) | Substituted Benzimidazole | Monodentate | Mononuclear | researchgate.netjocpr.com |

This table presents examples of metal complexes formed with ligands analogous to this compound, illustrating the versatility of the pyrazole moiety in coordination chemistry.

Studies of Metal-Ligand Interactions and Complex Stability

Understanding the interactions between a ligand and a metal ion is crucial for the rational design of stable and functional metal complexes. The stability of metal complexes with this compound would be influenced by several factors, including the nature of the metal ion, the solvent, and the presence of counter-ions. Spectrophotometric and potentiometric titrations are common techniques used to determine the stability constants of metal complexes in solution. For example, spectrophotometric studies on the complexation of Ag(I) with pyrazole-based ligands have been conducted to determine the stoichiometry and stability of the resulting complexes. researchgate.net The broader field of metal-ligand interactions is critical in areas such as drug design, where understanding these interactions at an atomistic level can lead to the development of potent metalloenzyme inhibitors. exlibrisgroup.com

Potential in Catalyst Design

Metal complexes containing pyrazole-based ligands have shown significant promise in catalysis. The electronic and steric properties of the ligand can be fine-tuned to modulate the reactivity of the metal center, leading to highly efficient and selective catalysts. A prominent class of such ligands is the scorpionates, which are poly(pyrazolyl)borates or -methanes. Metal complexes of scorpionate ligands have been successfully employed in a variety of catalytic transformations. ulisboa.pt Furthermore, the development of metal complexes for catalysis in biological systems is an emerging area of research, with applications in in-cellulo synthesis and drug activation. nih.gov The structural features of this compound suggest that its metal complexes could be explored for catalytic applications, potentially in oxidation, reduction, or cross-coupling reactions.

Supramolecular Assembly and Crystal Engineering

The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on a thorough understanding of intermolecular interactions. nih.gov For organic molecules like this compound, the arrangement of molecules in the crystal lattice is governed by a complex interplay of non-covalent forces. The specific functional groups present in this molecule—a pyrazole ring, a nitrile group, and a methoxy (B1213986) group—offer a rich variety of potential intermolecular interactions that can be exploited for the rational design of novel supramolecular assemblies. The study of these interactions is fundamental to controlling the solid-state properties of the material, such as its melting point, solubility, and morphology.

Self-Assembly through Non-Covalent Interactions

The spontaneous organization of molecules into stable, well-defined structures is known as self-assembly, a process driven by non-covalent interactions. In the case of this compound, several key interactions are anticipated to direct its self-assembly into predictable patterns or supramolecular synthons.

The nitrile group (–C≡N) is a potent hydrogen bond acceptor and can participate in a range of other non-covalent interactions. nih.govnih.gov Its linear geometry and electronic properties allow for directional interactions that can be pivotal in crystal engineering. nih.govnih.gov Furthermore, the methoxy group (–O–CH₃) can also act as a hydrogen bond acceptor through its oxygen atom and can influence crystal packing through weaker C–H···O interactions. nih.gov The presence of these multiple functional groups suggests a competitive and potentially complex hydrogen-bonding landscape.

Beyond hydrogen bonding, π-π stacking interactions between the aromatic pyrazole and benzene (B151609) rings are expected to play a significant role in the stabilization of the crystal structure. nih.gov The relative orientation of these rings (e.g., parallel-displaced or T-shaped) will be a determining factor in the final architecture. The interplay between hydrogen bonding and π-π stacking is a critical aspect of the crystal engineering of nitrogen-containing heterocyclic compounds.

A summary of potential non-covalent interactions and their typical characteristics is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kJ/mol) |

| Hydrogen Bond | N-H (pyrazole) | N (pyrazole) | 2.8 - 3.2 | 15 - 30 |

| Hydrogen Bond | C-H (aromatic) | N (nitrile) | 3.0 - 3.6 | 4 - 12 |

| Hydrogen Bond | C-H (aromatic/methyl) | O (methoxy) | 3.0 - 3.8 | 2 - 10 |

| π-π Stacking | Phenyl/Pyrazole Ring | Phenyl/Pyrazole Ring | 3.3 - 3.8 | 5 - 20 |

| Nitrile-Nitrile | C≡N | C≡N | ~3.5 | 4 - 8 |

Note: The values in this table are generalized from literature on organic molecular crystals and represent typical ranges.

Co-crystallization Studies

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. researchgate.netnih.gov This is achieved by incorporating a second molecule, known as a co-former, into the crystal lattice in a specific stoichiometric ratio. researchgate.net The selection of a suitable co-former is crucial and is guided by the principles of supramolecular synthon compatibility. mdpi.comijlpr.com

For this compound, a range of co-formers could be rationally selected to target specific supramolecular synthons. For instance:

Carboxylic Acids: Co-formers like benzoic acid or succinic acid could form strong O–H···N hydrogen bonds with either the pyrazole or the nitrile nitrogen atoms, creating robust heterosynthons. mdpi.com

Amides: Primary or secondary amides, such as benzamide, could engage in N–H···N or N–H···O hydrogen bonds, potentially forming well-defined amide-nitrile or amide-pyrazole synthons. mdpi.com

Phenols: Molecules like hydroquinone (B1673460) could act as hydrogen bond donors to the nitrile or methoxy groups, while also offering the potential for π-π stacking interactions.

The design of co-crystals with this compound would involve screening a library of potential co-formers using techniques such as solvent evaporation, grinding, or slurry crystallization. nih.gov The resulting solid phases would require characterization by methods like X-ray diffraction to confirm the formation of a new crystalline phase and to elucidate the specific intermolecular interactions responsible for the co-crystal assembly.

| Potential Co-former Class | Target Functional Group on Main Compound | Expected Supramolecular Synthon |

| Carboxylic Acids | Pyrazole N, Nitrile N | O–H···N (heterosynthon) |

| Amides | Pyrazole N, Nitrile N, Methoxy O | N–H···N, N–H···O (heterosynthon) |

| Alcohols/Phenols | Nitrile N, Methoxy O | O–H···N, O–H···O (heterosynthon) |

| Other N-Heterocycles | Pyrazole N-H | N–H···N (heterosynthon) |

Control of Solid-State Properties

The ability to control the solid-state properties of a molecular compound is a primary goal of crystal engineering. Different arrangements of molecules in the crystal lattice, known as polymorphs, can exhibit significantly different physical properties, including melting point, solubility, stability, and mechanical behavior. wikipedia.orgmt.com